molecular formula C26H43NO6 B593818 Glycocholic acid (D4) CAS No. 1201918-15-1

Glycocholic acid (D4)

Katalognummer: B593818
CAS-Nummer: 1201918-15-1
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: RFDAIACWWDREDC-WZQUIQSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycocholic acid (GCA) is a primary conjugated bile acid formed by the conjugation of cholic acid (CA) with glycine via an amide bond. Its deuterium-labeled analog, Glycocholic Acid (D4), is isotopically substituted at four hydrogen positions (typically on the glycine moiety or sterol core) and serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of bile acids in biological samples . This stable isotope derivative ensures minimal interference with endogenous analytes, enhancing analytical accuracy in metabolomic studies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Glycocholaäure-d4 beinhaltet die Einarbeitung von Deuterium in Glycocholaäure. Dies wird typischerweise durch den Wasserstoff-Deuterium-Austauschprozess erreicht, bei dem Wasserstoffatome im Glycocholaäuremolekül unter bestimmten Bedingungen durch Deuteriumatome ersetzt werden .

Industrielle Produktionsverfahren: Die industrielle Produktion von Glycocholaäure-d4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um die Einarbeitung von Deuteriumatomen sicherzustellen. Das Endprodukt wird mit chromatographischen Techniken gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glycocholaäure-d4 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Glycocholaäure-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Glycocholaäure-d4 wirkt als Detergens, um Fette zur Absorption zu lösen. Es zielt auf den Farnesoid-X-Rezeptor und die Gallensäure-Rezeptoren TGR5 und S1PR2 ab und beeinflusst die Expression von Genen, die am Gallensäurestoffwechsel beteiligt sind. Außerdem erhöht es die intrazelluläre Akkumulation und Zytotoxizität bestimmter Medikamente, wie z. B. Epirubicin, durch die Hemmung von Multidrug-Resistenz-Proteinen .

Ähnliche Verbindungen:

Eindeutigkeit: Glycocholaäure-d4 ist aufgrund der Einarbeitung von Deuterium einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Diese Isotopenmarkierung ermöglicht eine präzise Quantifizierung und Analyse in verschiedenen Forschungsanwendungen .

Wirkmechanismus

Glycocholic Acid-d4 acts as a detergent to solubilize fats for absorption. It targets the farnesoid X receptor and bile acid receptors TGR5 and S1PR2, influencing the expression of genes involved in bile acid metabolism. Additionally, it increases the intracellular accumulation and cytotoxicity of certain drugs, such as epirubicin, by inhibiting multidrug resistance proteins .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Bile Acids

Core Structural Similarities and Differences

GCA shares a sterol backbone with unconjugated bile acids like cholic acid (CA) but differs in its glycine-conjugated side chain. Evidence from ion mobility–mass spectrometry (IM-MS) reveals that both CA and GCA exhibit hydrogen bonding between their tail structures and the oxygen at carbon 3 (C3-OH), stabilizing their conformations. However, GCA’s glycine moiety introduces a 57 Da mass increase without significantly altering the collision cross-section (DTCCSN2), which remains comparable to unconjugated bile acids (average increase: 0.60%, ~1 Ų) .

Table 1: Structural and Conformational Properties

Property Cholic Acid (CA) Glycocholic Acid (GCA)
Molecular Formula C₂₄H₄₀O₅ C₂₆H₄₃NO₅
Conjugation None Glycine
Key Hydrogen Bond C3-OH ↔ Tail C3-OH ↔ Tail + Glycine
DTCCSN2 (Ų) ~250 ~251

Functional Comparison

Receptor Activation and Pharmacophore Overlap

GCA activates bitter taste receptor TAS2R14 but shows differential binding compared to tripeptide l-Trp-Trp-Trp.

TGR5 and FXR Receptor Interactions

GCA is a weak TGR5 agonist compared to taurolithocholic acid (TLCA) and CDCA-based conjugates. For example, GCA’s EC₅₀ for TGR5 activation is ~7-fold higher than CDCA-derived microbially conjugated bile salts (MBSCs) like PheCDCA .

Table 2: Receptor Activation Profiles

Compound TGR5 EC₅₀ (µM) Efficacy (% of TLCA)
TLCA 0.5 100%
Glycocholic Acid (GCA) 12.3 45%
Taurocholic Acid (TCA) 8.9 50%

Enzyme Binding and Catalytic Interactions

Molecular docking studies with bile salt hydrolase (BSH) from Lactobacillus plantarum demonstrate stronger binding of GCA (binding energy: -7.03 kJ/mol) compared to taurocholic acid (-4.42 kJ/mol). Lys32 and Gly10 residues form critical hydrogen bonds with GCA, enhancing substrate-enzyme interactions .

Pharmacokinetic and Transport Properties

Hepatic Uptake via NTCP

The sodium taurocholate co-transporting polypeptide (NTCP) mediates ~80% of GCA’s Na⁺-dependent uptake in hepatocytes, significantly higher than CA (40%) .

Table 3: Transport Contributions in Hepatocytes

Compound NTCP Contribution (%)
Glycocholic Acid (GCA) 80%
Cholic Acid (CA) 40%
Ouabain <5%

Analytical Performance in Metabolomics

GCA-D4 is widely used to normalize bile acid quantification in LC-MS/MS. Its isotopic stability ensures high recovery rates (85–110%) in serum and bile matrices .

Clinical Correlations

  • Liver Disease : Elevated fasting serum GCA levels correlate with histological severity in cirrhosis (86.6% sensitivity) but are less predictive than albumin or prothrombin activity .
  • Diabetes and Kidney Disease : GCA inversely correlates with eGFR in diabetic kidney disease (rs = -0.224, p < 0.05), indicating renal dysfunction .
  • Cancer Biomarker: GCA is less sensitive than creatine or sphinganine for pancreatic cancer diagnosis (AUC: 0.72 vs. 0.89) .

Table 4: Clinical Associations of GCA

Condition Correlation/Utility Reference
Cirrhosis Marker of histological severity
Diabetic Kidney Disease Inverse correlation with eGFR
Pancreatic Cancer Lower sensitivity vs. other biomarkers

Biologische Aktivität

Glycocholic acid (D4), a deuterated form of glycocholic acid, is a bile acid conjugate formed from cholic acid and glycine. Its unique isotopic labeling with deuterium enhances its utility in biological research, particularly in studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of glycocholic acid (D4), highlighting its role in fat emulsification, gene regulation, cytotoxicity enhancement, and implications in liver function.

  • Molecular Formula : C26H39D4NO6
  • Molecular Weight : 468.28 g/mol
  • CAS Registry Number : 1201918-15-1

Glycocholic acid (D4) functions primarily as a detergent that aids in the solubilization and absorption of fats and fat-soluble vitamins. This activity is critical for proper digestion and nutrient absorption in mammals. The compound is synthesized in the liver from cholesterol through a series of enzymatic reactions, primarily involving the conjugation of cholic acid with glycine.

1. Fat Emulsification and Absorption

Glycocholic acid (D4) plays a crucial role in emulsifying dietary fats, facilitating their absorption in the intestines. As a bile acid, it reduces the surface tension of fat droplets, allowing for more efficient digestion by pancreatic enzymes.

2. Gene Regulation

Research indicates that glycocholic acid (D4) influences gene expression related to bile acid receptors. For instance, it has been shown to decrease the expression of the farnesoid X receptor (FXR) while increasing the expression of TGR5 and S1PR2 genes in SNU-245 cells when administered at concentrations around 1.6 μmol/ml . This modulation can have significant implications for metabolic regulation and liver function.

3. Cytotoxicity Enhancement

Glycocholic acid (D4) has been observed to enhance the cytotoxic effects of certain chemotherapy agents, such as Epirubicin. This property may be beneficial in cancer treatments where enhanced drug efficacy is desired .

4. Impact on Cholesterol Metabolism

Studies have demonstrated that glycocholic acid influences cholesterol metabolism by affecting key enzymes involved in bile acid synthesis. For example, it inhibits HMG-CoA reductase and cholesterol 7 alpha-hydroxylase activities, which are critical for cholesterol homeostasis . This feedback regulation suggests that glycocholic acid may play a role in managing cholesterol levels within the body.

Case Studies

Case Study 1: Bile Acid Infusion Effects
In an experimental model using rabbits with bile fistulas, infusion of glycocholic acid resulted in significant changes in bile acid synthesis dynamics. After depleting endogenous bile acids, the administration of glycocholic acid inhibited biosynthesis by approximately 40%, demonstrating its regulatory effect on hepatic bile acid production .

Case Study 2: Serum Glycocholic Acid Measurement
A study aimed at quantifying serum levels of glycocholic acid highlighted the importance of accurate measurement techniques for assessing liver function in chronic hepatitis patients. The study utilized various protein precipitation methods to isolate glycocholic acid from serum samples effectively . The findings underscore the relevance of glycocholic acid levels as biomarkers for liver health.

Comparative Data Table

PropertyGlycocholic Acid (D4)Glycodeoxycholic Acid (D4)
Molecular FormulaC26H39D4NO6C26H39D4NO5
RoleFat emulsificationCholagogue
Gene RegulationFXR inhibitionCYP7A1 suppression
Cytotoxicity EnhancementYesNo

Q & A

Basic Research Questions

Q. What are the key structural features of Glycocholic Acid (D4) that influence its analytical detection?

Glycocholic Acid (D4) contains four deuterium atoms at the 2,2,4,4 positions of its glycine moiety, distinguishing it from non-deuterated forms. Its molecular formula (C₂₆H₃₉D₄NO₆) and isotopic purity (>95%) are critical for mass spectrometry (MS)-based quantification. Structural verification requires nuclear magnetic resonance (NMR) for deuterium placement and high-resolution MS to confirm isotopic integrity. These features minimize interference from endogenous bile acids in biological matrices .

Q. How is Glycocholic Acid (D4) synthesized, and what purity standards are critical for research applications?

Synthesis involves deuterium exchange at specific positions using deuterated reagents under controlled conditions. Purity (>95%) is validated via liquid chromatography (LC)-MS and NMR. Impurities such as non-deuterated glycocholic acid or degradation products must be <5% to ensure accurate quantification in tracer studies. Batch-specific certificates of analysis (COA) from suppliers like Cambridge Isotope Laboratories are essential for reproducibility .

Q. What methodological approaches are used to quantify Glycocholic Acid (D4) in biological matrices?

LC-MS/MS with electrospray ionization (ESI) in negative ion mode is the gold standard. Deuterated D4 serves as an internal standard to correct for matrix effects and ion suppression. Sample preparation includes solid-phase extraction (SPE) to isolate bile acids from serum or urine. Calibration curves (1–1000 ng/mL) validated with precision (CV <15%) and accuracy (80–120%) are required for clinical metabolomics .

Advanced Research Questions

Q. How does isotopic labeling with D4 enhance the accuracy of Glycocholic Acid quantification in LC-MS/MS?

Deuterium labeling minimizes isotopic overlap with endogenous metabolites, improving signal specificity. For example, D4 reduces interference from non-deuterated glycocholic acid (Δm/z = 4.025), enabling precise quantification in complex samples like serum. This approach is critical for pharmacokinetic studies, where endogenous bile acid fluctuations must be differentiated from exogenous administration .

Q. What challenges exist in synthesizing high-purity Glycocholic Acid (D4), and how can they be addressed?

Challenges include incomplete deuterium incorporation and side reactions during glycine conjugation. Optimizing reaction time, temperature, and deuterium source (e.g., D₂O vs. deuterated reagents) improves yield. Purity is validated using tandem MS coupled with isotopic pattern analysis. Advanced purification techniques, such as preparative LC, are necessary to remove non-deuterated byproducts .

Q. How can molecular networking in mass spectrometry identify novel Glycocholic Acid conjugates?

Molecular networking clusters MS/MS spectra based on similarity, revealing structurally related metabolites. For example, glycocholic acid (m/z 466.316) can form conjugates with amino acids (e.g., phenylalanine, Δm/z +90.047), detectable via mass shifts. Manual annotation and spectral library matching (e.g., GNPS) validate these conjugates in bile acid metabolism studies .

Q. What evidence supports Glycocholic Acid as a biomarker in cancer, and how do contradictory findings affect clinical translation?

Elevated glycocholic acid in urine discriminates prostate cancer (AUC = 0.808) but shows lower sensitivity in pancreatic cancer compared to creatine (AUC = 0.913). Contradictions arise from cohort heterogeneity (e.g., liver dysfunction confounding bile acid levels). Multi-biomarker panels (e.g., glycocholic acid + arachidonic acid) improve diagnostic specificity (AUC = 0.990) .

Q. What in vitro and in vivo models are used to study the anti-tumor mechanisms of Glycocholic Acid?

4T1 murine breast cancer cells are treated with glycocholic acid (10–100 µM) to assess proliferation via MTT assays. Western blotting reveals upregulated tumor-suppressor proteins (e.g., p53). In vivo, Sprague-Dawley rats are dosed orally (50 mg/kg), with plasma pharmacokinetics analyzed via LC-MS. Tissue distribution studies require homogenization and SPE to quantify hepatic accumulation .

Q. How do co-eluting metabolites affect the specificity of Glycocholic Acid detection in metabolomics?

Co-elution with taurocholic acid or sulfated bile acids can distort LC-MS peaks. Mitigation strategies include using hydrophilic interaction chromatography (HILIC) for better separation and MRM transitions specific to glycocholic acid (e.g., m/z 466.3 → 74.1). Isotopic dilution with D4 internal standards corrects residual matrix effects .

Eigenschaften

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAIACWWDREDC-WZQUIQSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339959
Record name Glycocholic-2,2,4,4-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201918-15-1
Record name Glycocholic-2,2,4,4-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.